molecular formula C20H18ClNO2 B15249947 7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione CAS No. 61100-62-7

7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione

Katalognummer: B15249947
CAS-Nummer: 61100-62-7
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: RTYAGFKDCMAFOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Amination: The cyclohexylamino group is introduced through an amination reaction. This can be done using cyclohexylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Anthraquinone: A basic anthraquinone structure without substitutions.

    1-Aminoanthraquinone: Contains an amino group at the 1st position.

    2-Chloroanthraquinone: Contains a chlorine atom at the 2nd position.

Uniqueness

7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61100-62-7

Molekularformel

C20H18ClNO2

Molekulargewicht

339.8 g/mol

IUPAC-Name

7-chloro-1-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H18ClNO2/c21-12-9-10-14-16(11-12)20(24)18-15(19(14)23)7-4-8-17(18)22-13-5-2-1-3-6-13/h4,7-11,13,22H,1-3,5-6H2

InChI-Schlüssel

RTYAGFKDCMAFOY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.